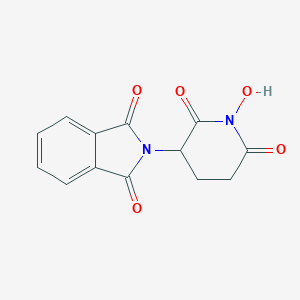
N-Hydroxythalidomide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxythalidomide (NHT) is a derivative of thalidomide, a drug that was initially used as a sedative and anti-nausea medication in the late 1950s. However, thalidomide was later discovered to cause severe birth defects in babies born to women who had taken the drug during pregnancy. NHT, on the other hand, has shown promise as a potential anticancer agent and immunomodulator, without the teratogenic effects of thalidomide.
Mecanismo De Acción
The exact mechanism of action of N-Hydroxythalidomide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-Hydroxythalidomide has been shown to inhibit the activity of enzymes such as TNF-α, COX-2, and NF-κB, which are involved in inflammation and tumor growth. N-Hydroxythalidomide has also been shown to modulate the immune system by increasing the production of cytokines and activating T cells.
Efectos Bioquímicos Y Fisiológicos
N-Hydroxythalidomide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-Hydroxythalidomide has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. In animal models, N-Hydroxythalidomide has been shown to inhibit tumor growth and metastasis, reduce inflammation, and improve immune function. N-Hydroxythalidomide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Hydroxythalidomide in lab experiments is that it is a well-characterized compound with known synthesis methods and chemical properties. N-Hydroxythalidomide has also been extensively studied in vitro and in vivo, which provides a wealth of information on its potential mechanisms of action and therapeutic applications. However, one limitation of using N-Hydroxythalidomide in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-Hydroxythalidomide. One area of interest is the development of N-Hydroxythalidomide-based therapies for cancer and other diseases. N-Hydroxythalidomide has shown promise as a potential anticancer agent and immunomodulator, but further research is needed to determine its safety and efficacy in humans. Another area of interest is the development of new synthesis methods for N-Hydroxythalidomide, which could improve its availability and reduce its cost. Finally, research on the mechanisms of action of N-Hydroxythalidomide could provide insights into the underlying biology of cancer and other diseases, which could lead to the development of new therapies.
Métodos De Síntesis
N-Hydroxythalidomide can be synthesized through a multistep process that involves the conversion of thalidomide to an intermediate compound, followed by oxidation and hydrolysis steps. The final product is obtained as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-Hydroxythalidomide has been extensively studied for its potential as an anticancer agent and immunomodulator. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and modulate the immune system to enhance antitumor responses. N-Hydroxythalidomide has also been investigated for its potential in treating other diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Propiedades
Número CAS |
126663-38-5 |
|---|---|
Nombre del producto |
N-Hydroxythalidomide |
Fórmula molecular |
C13H10N2O5 |
Peso molecular |
274.23 g/mol |
Nombre IUPAC |
2-(1-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H10N2O5/c16-10-6-5-9(13(19)15(10)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9,20H,5-6H2 |
Clave InChI |
ATCLIPYVSYRXGS-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)O |
SMILES canónico |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)O |
Sinónimos |
N-hydroxythalidomide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



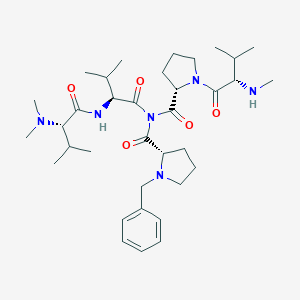
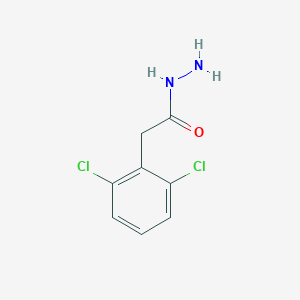
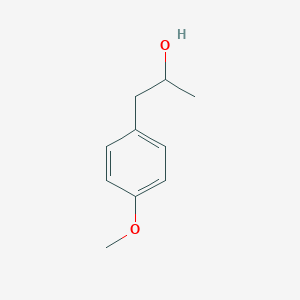
![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B145595.png)
![tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B145600.png)
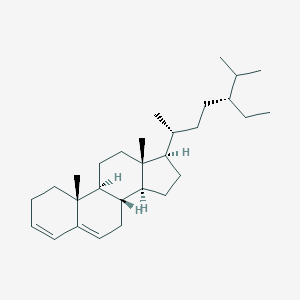

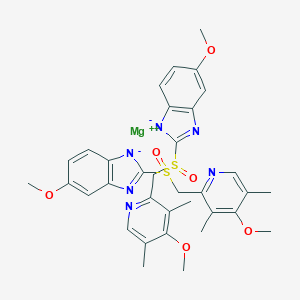
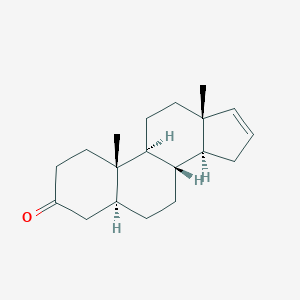
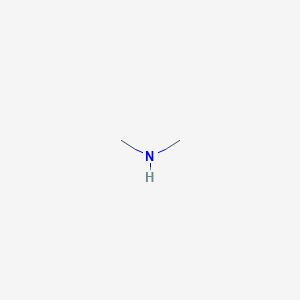
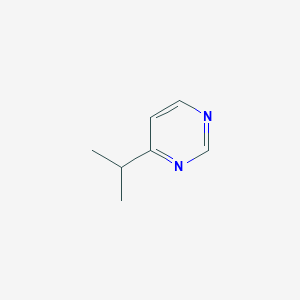
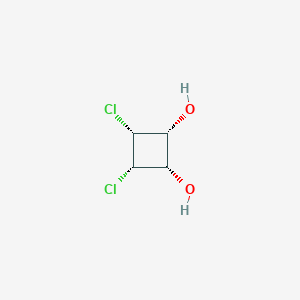
![(1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145616.png)
